N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine
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Overview
Description
N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The compound also features an allyl group and a methylsulfanyl group, which contribute to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
This compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to ATP depletion .
Biochemical Pathways
The compound affects the energy metabolism pathway in Mycobacterium tuberculosis. By inhibiting Cyt-bd, it disrupts the electron transport chain, leading to ATP depletion . This results in the disruption of various downstream processes that rely on ATP, such as cell growth and replication.
Result of Action
The inhibition of Cyt-bd by this compound leads to ATP depletion in Mycobacterium tuberculosis . This disruption of energy metabolism can inhibit the growth and replication of the bacteria, potentially leading to its death.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression of Cyt-bd-encoding genes can vary between different strains of Mycobacterium tuberculosis This variation can influence the compound’s efficacy Additionally, factors such as pH, temperature, and the presence of other compounds can affect the stability and action of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating these derivatives with formic acid or triethyl orthoformate, which facilitates the formation of the thieno[3,2-d]pyrimidine core . Another approach involves the use of dimethylformamide dimethylacetal (DMF-DMA) as a reagent, in combination with a primary amine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-throughput reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thieno[3,2-d]pyrimidine core.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of allyl-substituted derivatives .
Scientific Research Applications
N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its biological activities suggest potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share the thieno[3,2-d]pyrimidine core but differ in the substituents attached to the ring system.
Thieno[3,4-b]pyridine derivatives: These compounds have a similar fused ring system but with different nitrogen positioning and substituents.
Uniqueness
N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is unique due to the presence of both an allyl group and a methylsulfanyl group, which confer distinct chemical and biological properties. Its ability to inhibit cytochrome bd oxidase sets it apart from other thienopyrimidine derivatives .
Properties
IUPAC Name |
2-methylsulfanyl-N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-3-5-11-9-8-7(4-6-15-8)12-10(13-9)14-2/h3-4,6H,1,5H2,2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGOTSODPASPPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)NCC=C)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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